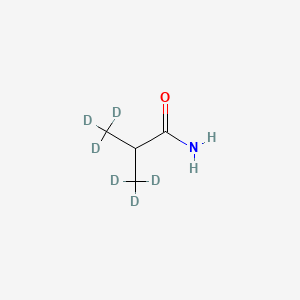

2-Methyl-d3-propionic-3,3,3-d3-amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

- The synthesis of 2-Methyl-d3-propionic-3,3,3-d3-amide can be achieved through various routes.

- One common method involves the reaction of isobutyric acid (or its deuterated form) with ammonia or an amine in the presence of a dehydrating agent (such as thionyl chloride or phosphorus pentoxide). The reaction proceeds via nucleophilic acyl substitution to form the amide functional group.

- Industrial production methods may vary depending on the specific application and scale. similar synthetic routes are employed.

Analyse Des Réactions Chimiques

- Common reagents include acids (for hydrolysis), oxidizing agents (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution).

2-Methyl-d3-propionic-3,3,3-d3-amide: can undergo various chemical reactions:

Applications De Recherche Scientifique

Isobutyramide: finds applications in various fields:

Mécanisme D'action

- The exact mechanism by which 2-Methyl-d3-propionic-3,3,3-d3-amide exerts its effects depends on its specific application.

- In biological systems, it may interact with enzymes or receptors due to its structural similarity to other amides or carboxylic acids.

Comparaison Avec Des Composés Similaires

- While there are other amides with similar structures, what sets 2-Methyl-d3-propionic-3,3,3-d3-amide apart is its deuterated form (with three deuterium atoms).

- Similar compounds include regular isobutyramide (without deuterium substitution) and other simple aliphatic amides.

Remember that this compound’s properties and applications may vary based on isotopic substitution and specific conditions

Activité Biologique

2-Methyl-d3-propionic-3,3,3-d3-amide is a deuterated compound that has garnered interest for its potential biological applications. As a synthetic intermediate, it is primarily utilized in research settings to explore various biochemical pathways and therapeutic potentials. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

This compound is characterized by its deuterated methyl and propionic groups, which enhance its stability and provide unique properties in biological assays. The compound's solubility in chloroform makes it suitable for various organic synthesis applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets. The amide functional group plays a critical role in mediating interactions with proteins and enzymes. Studies suggest that compounds with similar amide structures can exhibit significant biological effects, including:

- Inhibition of Protein Methyltransferases : Research indicates that amide-containing compounds can inhibit protein methyltransferases (PMTs), which are crucial in regulating gene expression through histone modification .

- Modulation of Cytokine Signaling : Compounds similar to this compound have been shown to modulate cytokine production by inhibiting signal transduction pathways involved in autoimmune responses .

Case Studies

- Inhibition of Histone Methylation : A study explored the effects of deuterated amides on histone methylation patterns. Results demonstrated that such compounds could selectively inhibit specific PMTs, leading to altered gene expression profiles in cancer cells .

- Cytokine Modulation in Autoimmunity : Another investigation assessed the potential of deuterated compounds to modulate cytokine levels in autoimmune models. The findings indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines such as IL-12 and IL-23 by acting on Tyk2 signaling pathways .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of PMTs | Alters histone methylation | |

| Cytokine modulation | Inhibits Tyk2-mediated signaling | |

| Anticancer properties | Affects gene expression regulation |

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of amide compounds. For instance, the incorporation of deuterium not only improves stability but also influences the binding affinity to target proteins. This aspect is critical for developing therapeutic agents aimed at diseases such as cancer and autoimmune disorders.

Propriétés

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKAJVHLWXSISD-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662118 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-64-5 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.